![molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶-4-酮 CAS No. 736990-65-1](/img/structure/B1322181.png)

1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶-4-酮

概述

描述

The compound "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" is a heterocyclic structure that is part of a broader class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures such as pyrrolopyridines and pyrrolidines are well-represented, indicating the relevance of this class of compounds in various chemical and biological contexts.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through sodium borohydride reduction and subsequent debenzylation, indicating the potential for similar methodologies to be applied to the synthesis of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" . Additionally, the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones via a one-pot gold-silver catalyzed cyclization process suggests the possibility of employing metal-catalyzed reactions for the synthesis of complex pyrrolopyridine structures . Moreover, a three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using X-ray diffraction analysis, and its molecular structure was further analyzed using density functional theory (DFT) . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one."

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the reaction of 2-(trichloroacetyl)pyrrole with 4-(hydroxymethyl)pyridine to form 4-pyridylmethyl 1H-pyrrole-2-carboxylate involves the formation of hydrogen bonds in the solid state, indicating the potential for intermolecular interactions in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds similar to "1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one" have been characterized through various spectroscopic methods. For instance, a series of 3-hydroxy-2-methyl-4(1H)-pyridinones were studied by mass spectrometry, infrared, and proton NMR spectroscopies, and their crystal structures were analyzed by single crystal X-ray diffraction . These techniques could be applied to determine the physical and chemical properties of the compound of interest.

科学研究应用

合成和化学性质

- 该化合物已用于探索杂环自由基的行为的研究中,特别是作为氮杂环氢原子加合物的模型。例如,已经研究了 3-羟基-(1H)-吡啶鎓 (1H) 到 3-羟基-(6H)-吡啶鎓 (6H) 自由基的解离行为和内部能量动力学 (Wolken 和 Tureček,1999)。

- 该化合物的各种取代版本,例如 7-取代的 6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮,已经合成,展示了其在创建一系列亲核衍生物方面的多功能性 (Goto 等,1991)。

- 已经使用串联分子间一锅反应开发了吡咯并[3,2-c]吡啶-4(5H)-酮的有效合成方法,突出了该化合物在简化化学合成过程中的潜力 (Zhang 等,2017)。

传感和成像中的应用

- 已经开发了基于吡咯并[3,4-c]吡啶的化合物作为荧光化学传感器,特别是对 Fe3+/Fe2+ 离子敏感。这些化合物已应用于活细胞成像,展示了它们在生物和化学传感应用中的效用 (Maity 等,2018)。

材料科学和半导体应用

- 基于吡咯并[2,3-b]吡啶的氮嵌入小分子的研究探索了它们的电化学性质和在半导体材料中的潜在应用。这些研究深入探讨了结构变化(如引入氯原子)对材料性能的影响 (Zhou 等,2019)。

药物化学应用

- 已经研究了吡咯并[3,2-c]吡啶衍生物的合成和分析,以了解其作为酶抑制剂的潜力。例如,已经研究了某些衍生物的黄嘌呤氧化酶抑制特性,表明在治疗剂开发中的潜在应用 (Schneller 等,1978)。

未来方向

Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOELPIAAQNOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one | |

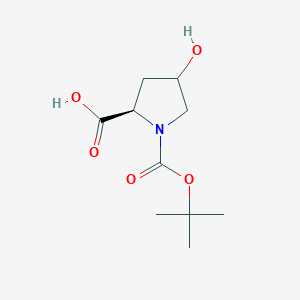

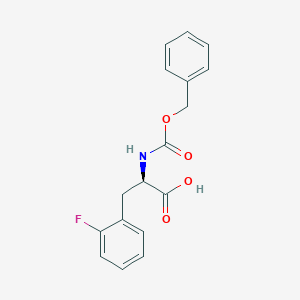

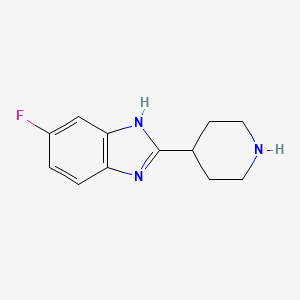

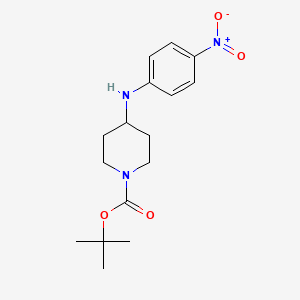

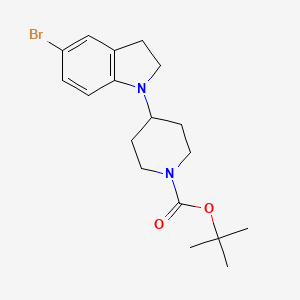

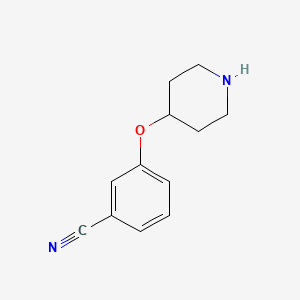

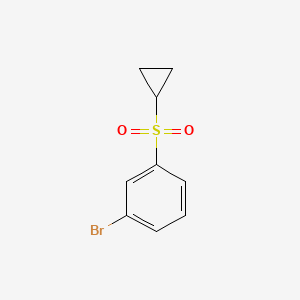

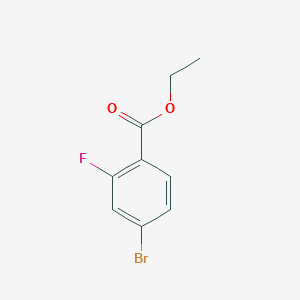

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)